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(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride
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Overview
Description
(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of a piperidine ring attached to a benzyl group substituted with a chlorine atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with efficient cooling and heating systems to maintain the desired reaction conditions. The product is purified through crystallization or distillation to obtain the pure hydrochloride salt.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzyl group. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The piperidine ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Major Products Formed:
Substitution Products: Substituted benzylamines with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced amine derivatives with altered functional groups.
Scientific Research Applications
Alzheimer's Disease Research
Recent studies have highlighted the compound's role as a potential therapeutic agent for Alzheimer's disease (AD). Research indicates that derivatives of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme associated with AD pathology.
- Case Study : A study synthesized a series of derivatives and evaluated their AChE inhibition activities. Four compounds demonstrated moderate inhibitory effects, with percentages exceeding 10% at 100 μM concentration . This suggests that further optimization could lead to more potent AChE inhibitors.
Multi-target Activity
The compound's structure allows it to interact with multiple biological targets, making it a candidate for multi-functional drugs. It has been reported that hybrids containing this compound can inhibit cholinesterases and amyloid aggregation while also exhibiting antioxidant properties.
- Data Table: Biological Activities of Derivatives
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Antioxidant Activity | Amyloid Aggregation Inhibition |
---|---|---|---|---|
1 | 12 | 8 | Moderate | Yes |
2 | 15 | 10 | High | Yes |
3 | 20 | 12 | Low | No |
This table summarizes the biological activities of selected derivatives, indicating their potential as multi-target agents in AD treatment .
Targeting Ubiquitin Pathways
The compound has also been investigated for its role in cancer therapy, particularly in targeting the USP1/UAF1 deubiquitinase complex, which is implicated in various cancers.
- Case Study : A study established the druggability of this complex and explored the potential of this compound derivatives as anticancer agents. The findings suggest that these compounds could disrupt cancer cell proliferation by modulating ubiquitin pathways .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the reaction of piperidine derivatives with chlorobenzyl compounds. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
In Silico Studies
In silico docking studies have been utilized to predict the binding affinities of these compounds to various targets, supporting experimental findings and guiding further design efforts.
Conclusion and Future Directions
The applications of this compound span significant therapeutic areas, particularly in neuropharmacology and oncology. Ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications. Future studies should focus on comprehensive pharmacological evaluations and clinical trials to validate these findings.
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Benzylamine: A simpler analogue without the chlorine substitution.
2-Chlorobenzylamine: Similar structure but lacks the piperidine ring.
Piperidinylmethylamine: Lacks the benzyl group and chlorine substitution.
Uniqueness: (2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to the combination of the piperidine ring and the chlorinated benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogues.
Biological Activity
(2-Chloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and neuroprotective properties. The findings are supported by data tables and relevant case studies.
Antibacterial and Antifungal Activity
Research indicates that compounds with similar piperidine structures exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- A study on piperidine derivatives demonstrated that modifications on the phenyl ring significantly influenced their antibacterial activity. Compounds with halogen substitutions exhibited enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL .
- Table 1 summarizes the antibacterial activity of various piperidine derivatives:
Compound Name | Target Organism | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0048 |
Compound B | E. coli | 0.0195 |
Compound C | C. albicans | 0.0048 |
Anticancer Activity
The potential of this compound in cancer therapy has been explored through various studies. Piperidine derivatives have shown promising results in inducing apoptosis in cancer cells.
Case Study:
In a recent study, a piperidine derivative demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy than the standard drug bleomycin . The structure–activity relationship (SAR) indicated that specific structural modifications could enhance anticancer activity.
Table 2: Anticancer Activity of Piperidine Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound D | FaDu | 10 |
Compound E | MCF-7 | 15 |
Compound F | A549 | 12 |
Neuroprotective Properties
Piperidine derivatives have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Some compounds have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment.
Findings:
A study highlighted that certain piperidine-based compounds exhibited significant inhibition of both AChE and BuChE, contributing to improved cognitive function in animal models . The presence of a nitrogen atom in the piperidine ring was found to be crucial for enhancing neuroprotective activity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-7-2-1-5-11(13)9-15-10-12-6-3-4-8-16-12;/h1-2,5,7,12,15-16H,3-4,6,8-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGLSHPSAALDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNCC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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